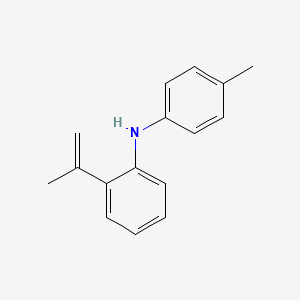
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline: is an organic compound that belongs to the class of anilines It is characterized by the presence of a 4-methylphenyl group and a prop-1-en-2-yl group attached to the nitrogen atom of an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: One common method to synthesize N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves the aromatic substitution reaction. This can be achieved by reacting 4-methylphenylamine with 2-bromo-1-propene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of 4-methylacetophenone with aniline in the presence of a reducing agent such as sodium borohydride. This reaction is usually conducted in an alcohol solvent like methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form N-(4-Methylphenyl)-2-propylaniline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in electrophilic substitution reactions, where the aniline moiety can be further functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-(4-Methylphenyl)-2-propylaniline.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The prop-1-en-2-yl group may enhance its binding affinity and specificity, leading to distinct biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4-Methylphenyl)-2-propylaniline: This compound is similar in structure but lacks the double bond in the prop-1-en-2-yl group.
N-(4-Methylphenyl)aniline: This compound lacks the prop-1-en-2-yl group entirely.
N-(4-Methylphenyl)-2-(prop-1-en-2-yl)benzamide: This compound has a benzamide group instead of an aniline moiety.
Uniqueness: N-(4-Methylphenyl)-2-(prop-1-en-2-yl)aniline is unique due to the presence of both the 4-methylphenyl and prop-1-en-2-yl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
918163-01-6 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-prop-1-en-2-ylaniline |
InChI |
InChI=1S/C16H17N/c1-12(2)15-6-4-5-7-16(15)17-14-10-8-13(3)9-11-14/h4-11,17H,1H2,2-3H3 |
InChI Key |
NVOYXEPQENTHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC=CC=C2C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)
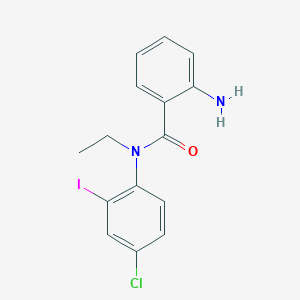
![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
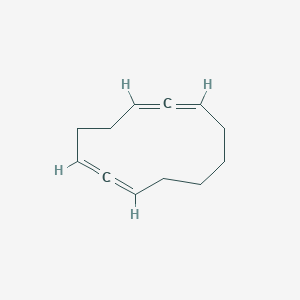

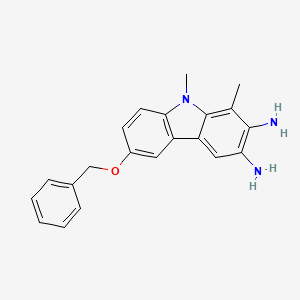
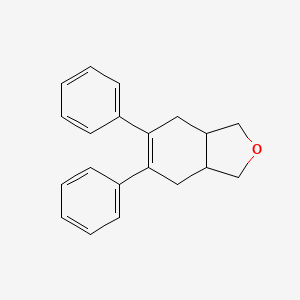
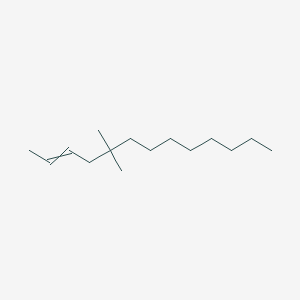
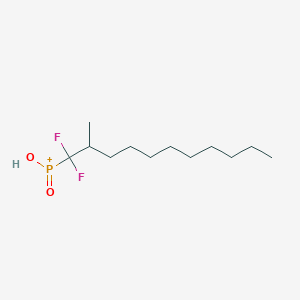
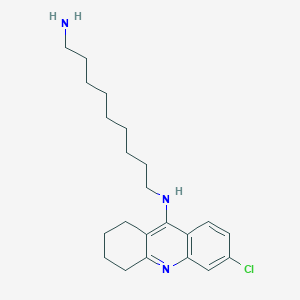
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)
